molecular formula C18H19N3O5S B11021663 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B11021663
M. Wt: 389.4 g/mol
InChI Key: ZRZGKPRADXHJHJ-UHFFFAOYSA-N
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Description

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core, methoxy groups, and a thiadiazole moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves multiple steps. The general synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core is synthesized through a condensation reaction involving appropriate starting materials such as salicylaldehyde derivatives and acetic anhydride.

    Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Formation of the Thiadiazole Moiety: The thiadiazole ring is synthesized separately through cyclization reactions involving thiosemicarbazide and ethyl bromoacetate.

    Coupling Reaction: The final step involves coupling the chromen-2-one core with the thiadiazole moiety using appropriate coupling agents and reaction conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups in the chromen-2-one core, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the aromatic ring or the thiadiazole moiety, using electrophilic or nucleophilic reagents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: It can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

    Interaction with DNA/RNA: The compound may bind to DNA or RNA, affecting gene expression and protein synthesis.

    Modulation of Signaling Pathways: It can modulate signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can be compared with other similar compounds, such as:

    Chromen-2-one Derivatives: Compounds with similar chromen-2-one cores but different substituents.

    Thiadiazole Derivatives: Compounds with similar thiadiazole moieties but different aromatic or aliphatic groups.

The uniqueness of this compound lies in its combined structure of chromen-2-one and thiadiazole, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H19N3O5S

Molecular Weight

389.4 g/mol

IUPAC Name

2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C18H19N3O5S/c1-5-14-20-21-18(27-14)19-13(22)8-11-9(2)10-6-7-12(24-3)16(25-4)15(10)26-17(11)23/h6-7H,5,8H2,1-4H3,(H,19,21,22)

InChI Key

ZRZGKPRADXHJHJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CC2=C(C3=C(C(=C(C=C3)OC)OC)OC2=O)C

Origin of Product

United States

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